2-Chloro-4-phenylnicotinaldehyde
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Overview
Description
2-Chloro-4-phenylnicotinaldehyde is an organic compound with the molecular formula C₁₂H₈ClNO and a molecular weight of 217.65 g/mol . It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 2-position and a phenyl group at the 4-position of the nicotinaldehyde ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylnicotinaldehyde typically involves the chlorination of 4-phenylnicotinaldehyde. One common method includes the use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-Chloro-4-phenylnicotinic acid.
Reduction: 2-Chloro-4-phenylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-phenylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl nicotinonitrile
- 2-Chloro-4-fluoro-5-nitrobenzaldehyde
- 2-Chloro-4-anilinoquinazoline
Uniqueness
2-Chloro-4-phenylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a phenyl group on the nicotinaldehyde ring enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H8ClNO |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-4-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QJRPRWPHJDZDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C=O |
Origin of Product |
United States |
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